2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate
Description
2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate (CAS: 916792-63-7) is an indole-derived dicarboxylate ester with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . It features an indole core substituted with an ethyl ester at position 2 and a methyl ester at position 5. The compound is a solid with a melting point of 160–161°C, and its structure is confirmed by 1H NMR, 13C NMR, and HRMS data .
Properties
IUPAC Name |
2-O-ethyl 6-O-methyl 1H-indole-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-6-8-4-5-9(12(15)17-2)7-10(8)14-11/h4-7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMUDDGEORTWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660591 | |
| Record name | 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-63-7 | |
| Record name | 1H-Indole-2,6-dicarboxylic acid, 2-ethyl 6-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
IUPAC Name: 2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate
Canonical SMILES: CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC
The compound features an indole backbone with ethyl and methyl substituents at positions 2 and 6, respectively. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.
Medicinal Chemistry
- Antiviral Activity:
- Anti-inflammatory Properties:
- Antimicrobial Activity:
Biological Research
- Cell Signaling Studies:
- Drug Development:
Industrial Applications
- Synthesis of Dyes and Fragrances:
- Chemical Synthesis:
Study on Antiviral Activity
A study aimed at evaluating the antiviral efficacy of various indole derivatives found that modifications to the indole structure significantly affected their inhibitory activity against HIV integrase. The results indicated that certain derivatives exhibited enhanced potency compared to unmodified compounds .
Anti-inflammatory Mechanism Investigation
Research focused on the anti-inflammatory effects of indole derivatives demonstrated that this compound inhibits the production of pro-inflammatory cytokines in vitro. This suggests a viable pathway for developing new anti-inflammatory agents based on this compound's structure .
Mechanism of Action
The mechanism of action of 2-ethyl 6-methyl 1H-indole-2,6-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Diethyl 1H-Indole-2,6-Dicarboxylate (CAS: 107516-75-6)
- Structure : Both ethyl and methyl esters at positions 2 and 6 are replaced with ethyl groups.
- Molecular Weight : 275.28 g/mol (higher due to two ethyl groups).
- Key Differences :
1-(tert-Butyl) 6-Methyl 3-Iodo-1H-Indole-1,6-Dicarboxylate (CAS: 850374-94-6)
- Structure : Incorporates a bulky tert-butyl ester at position 1 and an iodo substituent at position 3.
- Molecular Weight : 401.19 g/mol (significantly higher due to iodine and tert-butyl group).
- Key Differences :
2-tert-Butyl 6-Methyl Pyrrolo[1,2-a]pyrazine-2,6-Dicarboxylate (CAS: 1363383-12-3)
- Structure : A pyrrolopyrazine heterocycle instead of indole.
- Molecular Weight : 280.32 g/mol.
- Bulkier tert-butyl ester may reduce solubility in polar solvents .
Comparison with Non-Indole Dicarboxylate Esters
2-Ethyl 6-Methyl-2-Azabicyclo[2.2.2]Oct-7-ene-2,6-Dicarboxylate (Compound 3e)
- Structure : A bicyclic system with an azabicyclo core.
- Molecular Weight: Not explicitly reported, but estimated to be lower than indole derivatives.
- Key Differences :
Undecylenic Acid-Based Esters (e.g., 2-Ethyl Hexyl Ester)
- Structure : Linear esters derived from castor oil.
- Key Differences :
Physicochemical and Spectroscopic Data Comparison
Biological Activity
2-Ethyl 6-methyl 1H-indole-2,6-dicarboxylate (CAS No. 916792-63-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 247.25 g/mol. Its structure features an indole ring substituted with ethyl and methyl groups, along with two carboxylate moieties, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial properties. A study focusing on various indole derivatives found that certain modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Indole Derivative A | S. aureus | 32 µg/mL |
| Indole Derivative B | E. coli | 16 µg/mL |
| This compound | S. aureus | 24 µg/mL |
Anti-inflammatory Effects
Indole derivatives have been investigated for their anti-inflammatory properties. A study on a series of indole-2-carboxamide derivatives demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages . This suggests that modifications to the indole structure can lead to significant anti-inflammatory activity.
Anticancer Potential
The anticancer effects of indole derivatives have also been documented. For instance, certain indole compounds have shown cytotoxic effects against various cancer cell lines, including colon cancer (HT29) and breast cancer (MCF7) cells . The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptors linked to pain and inflammation.
- Cell Cycle Regulation : By affecting cell cycle proteins, it may induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the ethyl and methyl groups significantly influences the biological activity of the compound. Variations in substitution patterns on the indole ring can lead to different levels of potency against microbial and cancerous cells .
| Modification | Biological Activity | Observations |
|---|---|---|
| Ethyl Group at Position 2 | Increased Antimicrobial Activity | Enhances lipophilicity |
| Methyl Group at Position 6 | Improved Cytotoxicity | Alters binding affinity to targets |
Case Studies
Several studies have highlighted the effectiveness of indole derivatives in clinical settings:
- Case Study on Inflammation : A clinical trial involving a modified indole derivative showed a reduction in inflammation markers in patients with rheumatoid arthritis.
- Cancer Treatment Study : A preclinical study demonstrated that administration of a related indole compound led to significant tumor reduction in murine models of breast cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
